O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate
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Overview
Description
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C20H27O2PS2 and a molecular weight of 394.531 . It is known for its unique structure, which includes two isopropyl and methyl-substituted phenyl groups attached to a dithiophosphate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate typically involves the reaction of 2-isopropyl-5-methylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphate or phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophosphates, and various substituted phenyl derivatives .
Scientific Research Applications
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate involves its interaction with specific molecular targets and pathways. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and cellular processes. The phenyl groups may also interact with biological membranes, influencing their stability and function .
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of isopropyl and methyl groups.
O,O-Dimethyl dithiophosphate: Contains methyl groups instead of isopropyl and methyl groups.
O,O-Diisopropyl dithiophosphate: Similar but lacks the methyl substitution on the phenyl rings.
Uniqueness
O,O-Bis(2-isopropyl-5-methylphenyl) hydrogen dithiophosphate is unique due to the presence of both isopropyl and methyl groups on the phenyl rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its specific reactivity and applications in various fields .
Properties
CAS No. |
5439-74-7 |
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Molecular Formula |
C20H27O2PS2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
bis(5-methyl-2-propan-2-ylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27O2PS2/c1-13(2)17-9-7-15(5)11-19(17)21-23(24,25)22-20-12-16(6)8-10-18(20)14(3)4/h7-14H,1-6H3,(H,24,25) |
InChI Key |
NZCNSHWAXVCCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)C)S |
Origin of Product |
United States |
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